molecular formula C15H18N2O2 B12712792 alpha-(4-Morpholinylmethyl)-2-quinolinemethanol CAS No. 126921-37-7

alpha-(4-Morpholinylmethyl)-2-quinolinemethanol

Cat. No.: B12712792
CAS No.: 126921-37-7
M. Wt: 258.32 g/mol
InChI Key: HEBSIODGGZQVCR-UHFFFAOYSA-N
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Description

Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and a morpholine moiety, which is a saturated heterocyclic amine. The combination of these two structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Morpholinylmethyl)-2-quinolinemethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-quinolinemethanol, which is then subjected to a nucleophilic substitution reaction with 4-morpholinylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the morpholine moiety.

Scientific Research Applications

Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of alpha-(4-Morpholinylmethyl)-2-quinolinemethanol involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The morpholine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar backbone but lacking the morpholine moiety.

    Morpholine: A simpler compound with a similar moiety but lacking the quinoline backbone.

    Chloroquine: A well-known antimalarial drug with a quinoline backbone but different substituents.

Uniqueness

Alpha-(4-Morpholinylmethyl)-2-quinolinemethanol is unique due to the combination of the quinoline and morpholine structures, which imparts distinct chemical and biological properties

Properties

CAS No.

126921-37-7

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-morpholin-4-yl-1-quinolin-2-ylethanol

InChI

InChI=1S/C15H18N2O2/c18-15(11-17-7-9-19-10-8-17)14-6-5-12-3-1-2-4-13(12)16-14/h1-6,15,18H,7-11H2

InChI Key

HEBSIODGGZQVCR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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